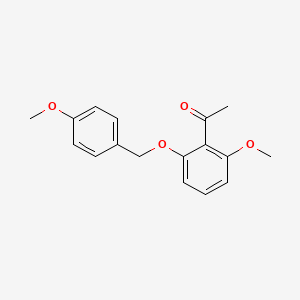

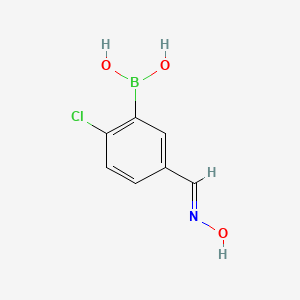

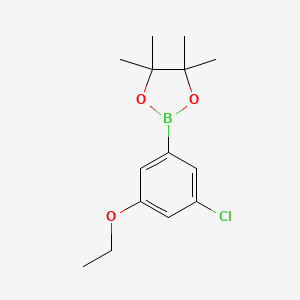

![molecular formula C9H9N3O2 B578752 Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1234616-14-8](/img/structure/B578752.png)

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions . The method offers a number of advantages including utilization of stable arenediazonium tosylates, operational simplicity as well as combining the azo-coupling, deacylation and pyrazole ring annulation steps in a one-pot manner .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of the title compound was solved by intrinsic phasing using the OLEX 2 program .Chemical Reactions Analysis

Reactions generally proceeded smoothly in the case of both electron-withdrawing and electron-releasing groups in the aryl substituent, resulting in the formation of pyrazolo[4,3-b]pyridines .Applications De Recherche Scientifique

These compounds have shown promise in the development of drugs for the treatment of various diseases, including central nervous system diseases, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

-

Medicinal Chemistry : Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been found in various drugs, including:

- Riociguat (Adempas) : A stimulator of soluble guanylate cyclase used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Inhibitors of CCL2-induced chemotaxis : These compounds inhibit the chemotaxis of human monocytes and macrophages .

- p38 and JNK1 Mitogen-Activated Protein Kinase Inhibitors : These compounds inhibit the p38 and JNK1 mitogen-activated protein kinases .

- Acetylcholinesterase Inhibitors : These compounds inhibit the acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .

- Anti-Non-Polio Enterovirus EV-A71 : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

Drug Development : Many drugs containing the pyrazole core have been reported, such as the analgesic antipyrine, the arthritis treatment phenylbutazone, the non-steroidal anti-inflammatory drugs (NSAIDs) Lonazolac, Rimonabant, and ramifenazone, etc . Moreover, drugs involving axitinib, zaleplon, reversan, sildenafil, and tracazolate, are exciting fused systems .

-

Medicinal Chemistry : Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been found in various drugs, including:

- Riociguat (Adempas) : A stimulator of soluble guanylate cyclase used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Inhibitors of CCL2-induced chemotaxis : These compounds inhibit the chemotaxis of human monocytes and macrophages .

- p38 and JNK1 Mitogen-Activated Protein Kinase Inhibitors : These compounds inhibit the p38 and JNK1 mitogen-activated protein kinases .

- Acetylcholinesterase Inhibitors : These compounds inhibit the acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .

- Anti-Non-Polio Enterovirus EV-A71 : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

Drug Development : Many drugs containing the pyrazole core have been reported, such as the analgesic antipyrine, the arthritis treatment phenylbutazone, the non-steroidal anti-inflammatory drugs (NSAIDs) Lonazolac, Rimonabant, and ramifenazone, etc . Moreover, drugs involving axitinib, zaleplon, reversan, sildenafil, and tracazolate, are exciting fused systems .

Propriétés

IUPAC Name |

ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYQUJPXOZPFCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725539 |

Source

|

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate | |

CAS RN |

1234616-14-8 |

Source

|

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

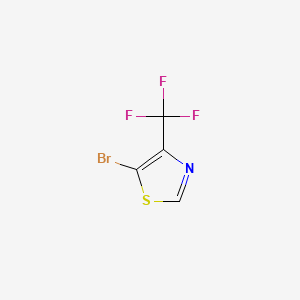

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)